5,5,5-Trifluoropentan-2-amine
Overview
Description
5,5,5-Trifluoropentan-2-amine is a useful research compound. Its molecular formula is C5H10F3N and its molecular weight is 141.13 g/mol. The purity is usually 95%.
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Biological Activity
5,5,5-Trifluoropentan-2-amine is a fluorinated amine that has garnered attention in both pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The introduction of trifluoromethyl groups into organic compounds is known to enhance metabolic stability, bioavailability, and binding affinity to various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 152.15 g/mol. The presence of three fluorine atoms significantly alters the compound's chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₅H₁₁F₃N |
Molecular Weight | 152.15 g/mol |
IUPAC Name | This compound |
InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The trifluoromethyl group can enhance lipophilicity and alter the electronic properties of the molecule, leading to increased binding affinity to biological targets. This modification can influence metabolic pathways and enhance the pharmacological profile of compounds in which it is incorporated .
Drug Development
Fluorinated compounds like this compound are frequently explored in drug development due to their improved pharmacokinetic properties. Research indicates that introducing trifluoromethyl groups can significantly increase the potency of drugs targeting specific receptors. For instance, studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various fluorinated amines, including this compound. Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
- Anti-HIV Properties : Research has demonstrated that fluorinated amines can inhibit HIV reverse transcriptase activity. The introduction of a trifluoromethyl group was found to lower the pKa of cyclic carbamates involved in enzyme interactions, enhancing their efficacy as antiviral agents .
- Neuropharmacology : Investigations into the effects of this compound on neurotransmitter systems revealed its potential as a modulator for serotonin receptors. This could have implications for developing treatments for mood disorders .
Comparative Analysis
To better understand the significance of this compound within the context of similar compounds, a comparative analysis is provided below.
Compound | Biological Activity | Notable Features |
---|---|---|
5,5-Difluoropentan-2-amine | Moderate antimicrobial activity | Two fluorine atoms; used in synthesis |
Trifluoroacetylated analogs | Enhanced potency against specific enzymes | Trifluoroacetyl group increases stability |
Non-fluorinated analogs | Lower binding affinity; reduced metabolic stability | Baseline for comparison |
Properties
IUPAC Name |
5,5,5-trifluoropentan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLTZLGWDAMODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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